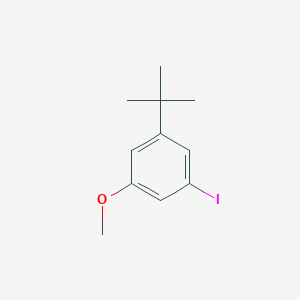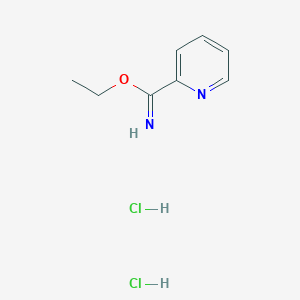![molecular formula C7H7ClN4 B15233020 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is part of the pyrazolo[3,4-D]pyrimidine family, known for their structural similarity to purines, which are essential components of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes cyclization with hydrazine hydrate in ethanol to form the desired pyrazolo[3,4-D]pyrimidine scaffold . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions: 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chloro group at the 4-position makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions: Common reagents used in these reactions include methylamine, which can replace the chlorine atom to form 4-substituted derivatives . Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 4-substituted products like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine .
科学研究应用
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising activity as a CDK2 inhibitor, making it a potential candidate for cancer treatment . Additionally, its structural similarity to purines allows it to interact with biological targets, leading to various pharmacological activities such as anti-inflammatory, antiproliferative, and antifungal effects .
作用机制
The mechanism of action of 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
相似化合物的比较
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine can be compared with other pyrazolo[3,4-D]pyrimidine derivatives, such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and biological activities. The unique combination of the chloro and dimethyl groups in this compound contributes to its distinct chemical reactivity and pharmacological profile.
Similar Compounds
属性
分子式 |
C7H7ClN4 |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
4-chloro-3,6-dimethyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4/c1-3-5-6(8)9-4(2)10-7(5)12-11-3/h1-2H3,(H,9,10,11,12) |
InChI 键 |
NWJIMIUCRDJUBV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN1)N=C(N=C2Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


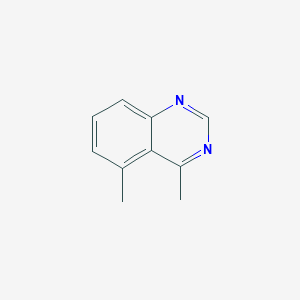
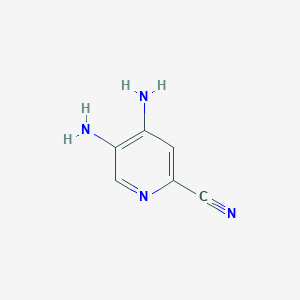

![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)
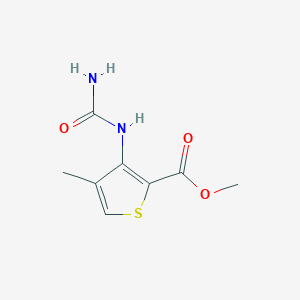
![Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B15232973.png)
![Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15232978.png)
![(1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15232983.png)
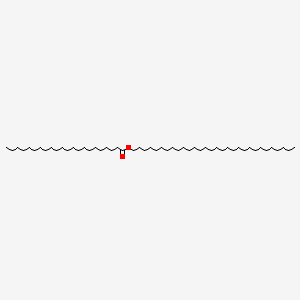
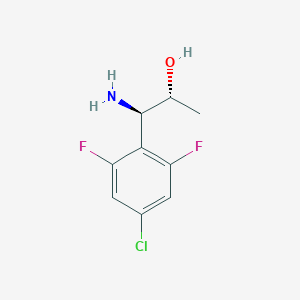
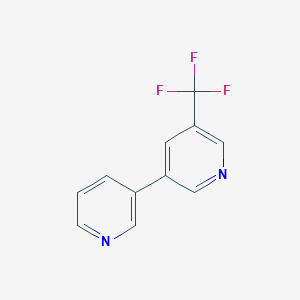
![2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15233024.png)
